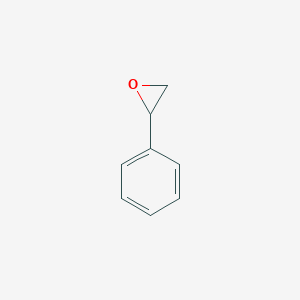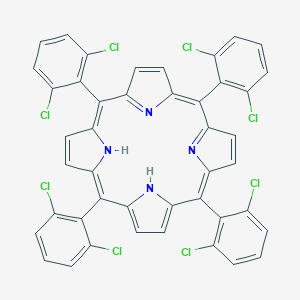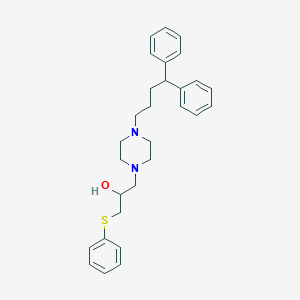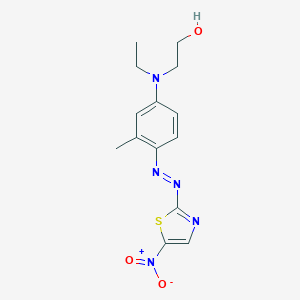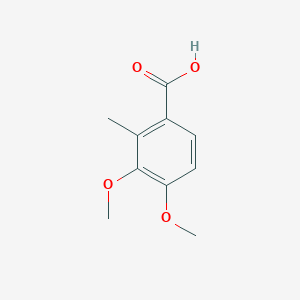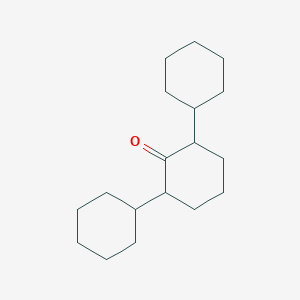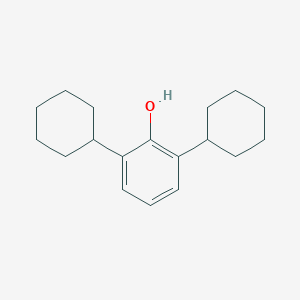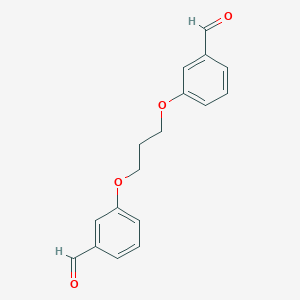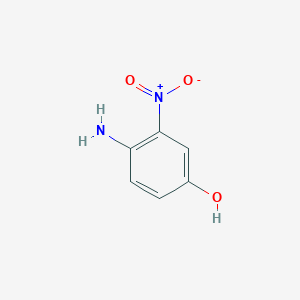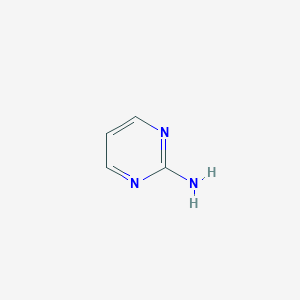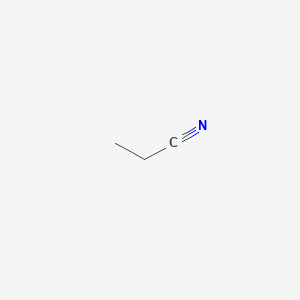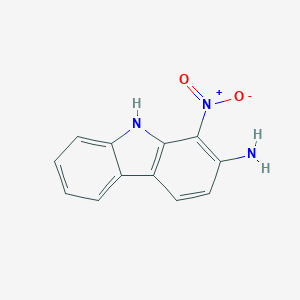
1-Nitro-9H-carbazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-9H-carbazol-2-amine, also known as NCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of carbazole derivatives, which have been studied extensively for their unique chemical and biological properties.
Applications De Recherche Scientifique
1-Nitro-9H-carbazol-2-amine has been studied for its potential applications in various fields of science. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 1-Nitro-9H-carbazol-2-amine has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 1-Nitro-9H-carbazol-2-amine is not fully understood. However, it has been suggested that 1-Nitro-9H-carbazol-2-amine exerts its biological activity through the inhibition of topoisomerase I and II enzymes. These enzymes are involved in DNA replication and transcription, and their inhibition can lead to cell death. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is another mechanism by which it exerts its anticancer activity.
Effets Biochimiques Et Physiologiques
1-Nitro-9H-carbazol-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Nitro-9H-carbazol-2-amine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for maintaining tissue homeostasis. In addition, 1-Nitro-9H-carbazol-2-amine has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Nitro-9H-carbazol-2-amine in lab experiments is its high purity and yield. This makes it a reliable compound for use in various applications, including organic electronics and medicinal chemistry. However, one limitation of using 1-Nitro-9H-carbazol-2-amine is its potential toxicity. In vitro studies have shown that 1-Nitro-9H-carbazol-2-amine can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-Nitro-9H-carbazol-2-amine. In the field of organic electronics, 1-Nitro-9H-carbazol-2-amine can be used as a building block for the synthesis of new organic semiconductors with improved properties. In the field of medicinal chemistry, 1-Nitro-9H-carbazol-2-amine can be used as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of 1-Nitro-9H-carbazol-2-amine and its potential applications in other fields of science.
Méthodes De Synthèse
The synthesis of 1-Nitro-9H-carbazol-2-amine can be achieved through several methods. One of the most common methods is the reaction of 9H-carbazole-2-amine with nitric acid in the presence of sulfuric acid. This method yields 1-Nitro-9H-carbazol-2-amine with a high purity and yield. Another method involves the reaction of 9H-carbazole-2-amine with nitrosonium tetrafluoroborate in the presence of acetic acid. This method yields 1-Nitro-9H-carbazol-2-amine with a lower yield but has the advantage of being a milder reaction condition.
Propriétés
Numéro CAS |
158321-20-1 |
|---|---|
Nom du produit |
1-Nitro-9H-carbazol-2-amine |
Formule moléculaire |
C12H9N3O2 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
1-nitro-9H-carbazol-2-amine |
InChI |
InChI=1S/C12H9N3O2/c13-9-6-5-8-7-3-1-2-4-10(7)14-11(8)12(9)15(16)17/h1-6,14H,13H2 |
Clé InChI |
VBGFPAQMPICEPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)[N+](=O)[O-] |
Autres numéros CAS |
158321-20-1 |
Synonymes |
1-Nitro-2-aminocarbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



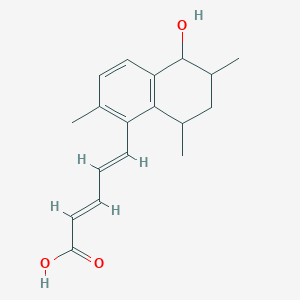
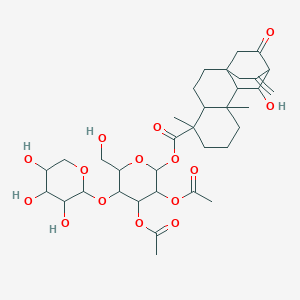
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
